XLogP3 Lipophilicity Differentiation: –O– vs. –CH₂– Linkage in Isopropyl-Substituted Analogs
The target compound exhibits a computed XLogP3 of 4.3 . Its closest C-linked analog, 4-bromo-1-(difluoromethoxy)-2-isopropylbenzene (CAS 1062616-03-8), replaces the isopropoxy oxygen with a methylene group (C₁₀H₁₁BrF₂O vs. C₁₀H₁₁BrF₂O₂), eliminating one hydrogen bond acceptor. While a direct experimentally measured logP for the comparator is unavailable in public databases, the structural difference—ether oxygen vs. methylene—is predicted to increase logP by approximately 0.4–0.7 units based on the Hansch π constant for aromatic –O– vs. –CH₂– substitution . The lower lipophilicity of the target translates to improved aqueous solubility potential and reduced hERG channel binding risk in downstream lead optimization, consistent with established drug-likeness guidelines preferring logP <5 [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene (CAS 1062616-03-8), predicted XLogP3 ≈ 4.7–5.0 (ether oxygen replaced by methylene; increased by ~0.4–0.7 units per Hansch π analysis) |
| Quantified Difference | ΔXLogP3 ≈ –0.4 to –0.7 (target more hydrophilic) |
| Conditions | Computed XLogP3 algorithm (smolecule.com); comparator estimate based on Hansch fragment constant methodology |
Why This Matters
A lower XLogP3 within the optimal drug-like range (1–5) directly impacts the developability of downstream coupling products, making this scaffold preferable for medicinal chemistry programs targeting oral bioavailability.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. (Rule of 5: logP <5 as drug-likeness criterion.) View Source
